Ipsapirone

Vue d'ensemble

Description

L’ipsapirone est un agoniste partiel sélectif des récepteurs 5-HT1A appartenant aux classes chimiques de la pipérazine et de l’azapirone. Il a été étudié pour ses effets antidépresseurs et anxiolytiques . L’this compound a fait l’objet de plusieurs essais contrôlés contre placebo pour la dépression et continue d’être utilisé dans la recherche .

Applications De Recherche Scientifique

Ipsapirone has a wide range of scientific research applications. In chemistry, it is used to study the properties of selective 5-HT1A receptor partial agonists . In biology, it is used to investigate the effects of serotonin receptor modulation on various physiological processes . In medicine, this compound has been studied for its potential use in treating depression and anxiety disorders . Additionally, it has applications in the pharmaceutical industry for the development of new anxiolytic and antidepressant drugs .

Mécanisme D'action

L’ipsapirone exerce ses effets en se liant sélectivement aux récepteurs 5-HT1A dans le cerveau . Cette liaison conduit à la modulation des niveaux de sérotonine, ce qui affecte à son tour l’humeur et les niveaux d’anxiété . Les cibles moléculaires impliquées dans ce processus comprennent les récepteurs 5-HT1A présynaptiques et postsynaptiques . Les voies impliquées dans le mécanisme d’action de l’this compound comprennent la voie de signalisation sérotoninergique .

Analyse Biochimique

Biochemical Properties

Ipsapirone interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT 1A receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 5-HT 1A receptor . As a partial agonist, it can activate this receptor but not to the same extent as the body’s natural ligands . This can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time . For instance, a study found that a 20 mg dose of this compound significantly decreased temperature and increased cortisol levels .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results showing that the effects vary with different dosages . For instance, a study found that all three drugs, including this compound, induced a reduction in burying behavior interpreted as a reduction in anxiety .

Metabolic Pathways

While specific metabolic pathways of this compound are not fully detailed in the available literature, it is known that lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its pharmacokinetics. Specific details about the transporters or binding proteins it interacts with are not fully detailed in the available literature .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. It is known that the localization of a drug can impact its activity or function .

Méthodes De Préparation

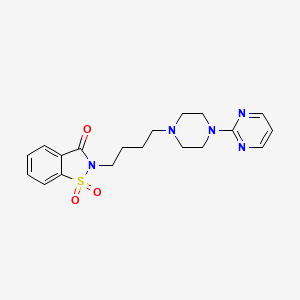

L’ipsapirone peut être synthétisé par diverses voies de synthèse. Une méthode implique la réaction de la 1-(2-pyrimidinyl)pipérazine avec la 1,2-benzisothiazol-3(2H)-one 1,1-dioxyde dans des conditions de réaction spécifiques . Les méthodes de production industrielle impliquent souvent l’utilisation de techniques chromatographiques avancées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

L’ipsapirone subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que l’hydrure de lithium et d’aluminium . Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound qui ont été étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications en recherche scientifique. En chimie, il est utilisé pour étudier les propriétés des agonistes partiels sélectifs des récepteurs 5-HT1A . En biologie, il est utilisé pour étudier les effets de la modulation des récepteurs de la sérotonine sur divers processus physiologiques . En médecine, l’this compound a été étudié pour son utilisation potentielle dans le traitement de la dépression et des troubles anxieux . De plus, il a des applications dans l’industrie pharmaceutique pour le développement de nouveaux médicaments anxiolytiques et antidépresseurs .

Comparaison Avec Des Composés Similaires

L’ipsapirone est souvent comparé à d’autres composés similaires tels que la buspirone, la gepirone et la zalospirone . Ces composés appartiennent également à la classe des azapirones et agissent comme des agonistes partiels sélectifs des récepteurs 5-HT1A . L’this compound est unique dans son affinité de liaison spécifique et ses propriétés pharmacocinétiques . Par exemple, la buspirone a une structure chimique différente et est principalement utilisée comme anxiolytique , tandis que la gepirone et la zalospirone ont des effets distincts sur la transmission de la sérotonine .

Propriétés

IUPAC Name |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJUVVIWVWFLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045688 | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95847-70-4 | |

| Record name | Ipsapirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipsapirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPSAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.